
TBK1/IKK(epsilon)-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBK1/IKK(epsilon)-IN-1 is related to crucial kinases in antiviral immune signaling pathways downstream of cytosolic nucleic acid receptors such as cGAS and RIG-I-like receptors . Upon activation, they phosphorylate the transcription factors IRF3 and IRF7, initiating the expression of type I interferons and antiviral effectors .
Synthesis Analysis
TBK1 controls the protein expression of its related kinase IKKϵ in human myeloid cells . TBK1 constitutively diminishes the protein stability of IKKϵ independent of TBK1 kinase activity but dependent on its interaction with the scaffold protein TANK .Molecular Structure Analysis
TBK1 is composed of an N-terminal kinase domain (KD), which contains an activation loop between subdomains VII and VIII controlling its catalytic activity, and three C-terminal regulatory domains: a ubiquitin-like domain (ULD), a leucine zipper-containing dimerization domain (DD), and a small helix-loop-helix protein interaction module that has been termed the adaptor-binding (AB) motif .Chemical Reactions Analysis
Upon recognition of an upstream signal and recruitment to signaling complexes via its AB motif, TBK1 becomes activated either through local clustering of TBK1 molecules (mediates transactivation by autophosphorylation), or by IKKβ phosphorylation of TBK1 serine residue 172 within its KD activation loop .Wissenschaftliche Forschungsanwendungen
Role in Disease Pathophysiology and Therapeutic Potential
TBK1/IKK(epsilon)-IN-1, involving IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), plays a significant role in interferon regulatory factor (IRF) and nuclear factor kappaB (NF-κB) signaling cascades. These kinases are linked to the pathophysiology of several diseases, suggesting their potential as targets for therapeutic drugs. This is evident in various human cancers, where IKKε and TBK1 are often overexpressed, indicating their importance in disease development and progression. For instance, their expression in gastric cancer is linked to specific clinicopathologic factors and might be involved in the pathogenesis of intestinal-type gastric cancer (Niederberger, Möser, Kynast, & Geisslinger, 2013); (Seung Eun Lee, Hong, Cho, Lee, & Kim, 2016).
Involvement in Cancer Progression and Treatment
In cancer, particularly in glioblastoma and non-small cell lung cancer (NSCLC), IKKε and TBK1 are implicated in tumor growth and migration. Their activation supports cancer cell growth, emphasizing their potential as targets for cancer treatment. For example, the co-expression of IKBKE and TBK1 in stage I NSCLC is associated with poor overall survival, indicating their role as prognostic markers (Dubois, Berendsen, Henry, Nguyen, Bours, & Robe, 2018); (Wang, Teng, Lu, Mu, Zhang, & Yu, 2019).
Significance in Immune Responses and Cellular Functions
TBK1/IKK(epsilon)-IN-1 is crucial in innate immunity, impacting NF-kappaB and IRF signaling. It is involved in the regulation of Type 1 interferons during bacterial and viral infection, and its inhibition can be used to study these physiological roles (Clark, Plater, Peggie, & Cohen, 2009). Moreover, IKKε's induction by nuclear factor-κB (NF-κB) in the hypothalamus suggests its role in obesity and insulin resistance, offering insights into metabolic disorders (Weissmann, Quaresma, Santos, Matos, Pascoal, Zanotto, Castro, Guadagnini, Silva, Velloso, Bittencourt, Cendes, Saad, & Prada, 2014).
Safety And Hazards
Zukünftige Richtungen
The authors demonstrate that inhibition of TBK1/IKKε enables the reliable generation of genetically modified NK cells using VSV-G LVs . The authors’ protocol can be readily adapted to generate clinical-grade NK cells and thus has the potential to facilitate the clinical evaluation of genetically modified NK cell-based therapeutics in the future .
Eigenschaften
CAS-Nummer |
2058264-32-5 |
|---|---|
Produktname |
TBK1/IKK(epsilon)-IN-1 |
Molekularformel |
C₂₈H₂₆N₄O₅ |
Molekulargewicht |
498.53 |
IUPAC-Name |
6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
QHZNENVHULXUOO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
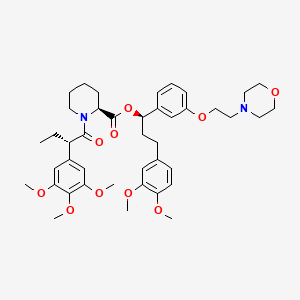
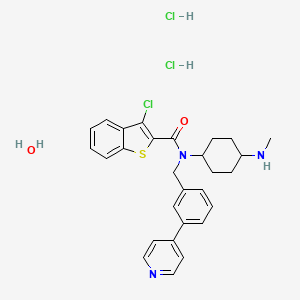
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
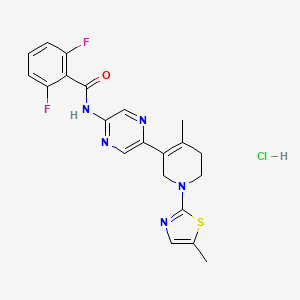
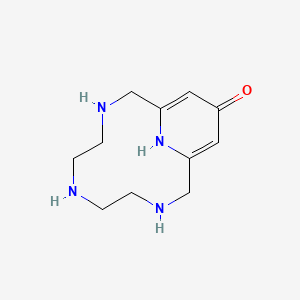
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
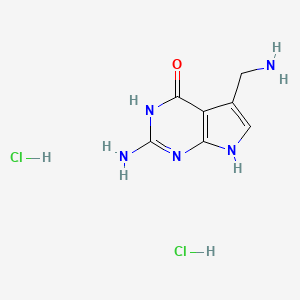
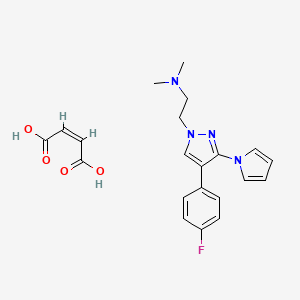
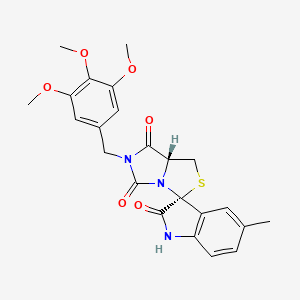
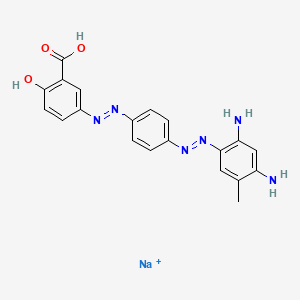
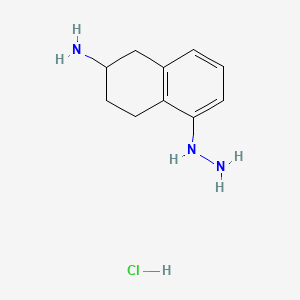
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
